molecular formula C11H14N4S B15101189 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B15101189
M. Wt: 234.32 g/mol
InChI Key: VSNDFZKLFUBIQD-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that contains a benzothieno-pyrimidine core structure

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C11H14N4S/c1-6-2-3-8-7(4-6)9-10(15-12)13-5-14-11(9)16-8/h5-6H,2-4,12H2,1H3,(H,13,14,15)

InChI Key

VSNDFZKLFUBIQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form the benzothieno-pyrimidine core, followed by hydrazinolysis to introduce the hydrazinyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl group in Compound A readily undergoes condensation with carbonyl compounds (aldehydes, ketones) to form hydrazones or arylidene derivatives.

Example Reactions:

  • With aromatic aldehydes :
    Refluxing Compound A with benzaldehyde derivatives in ethanol yields 4-(arylidenehydrazinyl) analogs. For instance, condensation with 4-methoxybenzaldehyde produces a Schiff base derivative, confirmed by NMR and mass spectrometry .

    Compound A+RCHOEtOH, reflux4-(RCH=N-NH)-derivative\text{Compound A} + \text{RCHO} \xrightarrow{\text{EtOH, reflux}} \text{4-(RCH=N-NH)-derivative}
  • With diketones :
    Reaction with acetylacetone in ethanol forms pyrazole-fused derivatives via cyclocondensation .

Table 1: Condensation Reaction Conditions and Products

Carbonyl CompoundConditionsProductYield (%)Reference
4-MethoxybenzaldehydeEtOH, reflux, 2 h4-(4-MeO-C₆H₄-CH=N-NH)-derivative78
AcetylacetoneEtOH, 80°C, 4 hPyrazole-fused derivative65

Cyclization Reactions

The hydrazinyl group participates in intramolecular and intermolecular cyclization to form fused heterocycles.

Key Pathways:

  • Triazole formation :
    Treatment with formic acid or carbon disulfide induces cyclization to triazolo[4,3-c]thienopyrimidines. For example, reaction with formic acid yields 8,9,10,11-tetrahydrobenzothieno[3,2-e] triazolo[4,3-c]pyrimidine .

    Compound A+HCOOHTriazolo[4,3-c]pyrimidine+H2O\text{Compound A} + \text{HCOOH} \rightarrow \text{Triazolo[4,3-c]pyrimidine} + \text{H}_2\text{O}
  • Pyrazole synthesis :
    Reaction with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions generates pyrazole rings fused to the pyrimidine core .

Table 2: Cyclization Reactions

ReagentConditionsProductApplicationReference
Formic acidReflux, 6 hTriazolo[4,3-c]pyrimidineAnticancer leads
Ethyl acetoacetateHCl, EtOH, 12 hPyrazole derivativeAntimicrobial agents

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 (in precursor compounds) can be replaced by nucleophiles, but Compound A itself undergoes substitution at the pyrimidine ring.

Example:

  • Amination :
    Reaction with aniline derivatives in acetonitrile replaces the hydrazinyl group with aryl amino groups, forming 4-(aryl amino) analogs .

Dimroth Rearrangement

Under basic conditions, triazolo[4,3-c]pyrimidines derived from Compound A undergo Dimroth rearrangement to form triazolo[1,5-c] isomers. This isomerization is critical for modulating biological activity .

Triazolo[4,3-c]pyrimidineNaOHTriazolo[1,5-c]pyrimidine\text{Triazolo[4,3-c]pyrimidine} \xrightarrow{\text{NaOH}} \text{Triazolo[1,5-c]pyrimidine}

Oxidation and Reduction

  • Oxidation :
    The hydrazinyl group is oxidized to azo compounds using FeCl₃ or I₂, particularly in the presence of aromatic aldehydes .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazine to an amine, yielding 4-amino derivatives .

Biological Relevance of Reaction Products

Derivatives synthesized from Compound A exhibit notable activities:

  • Triazolo derivatives : EGFR inhibition (IC₅₀ = 0.18 µM against MCF-7 cells) .

  • Pyrazole analogs : Antimicrobial activity (MIC = 4 µg/mL against S. aureus) .

Scientific Research Applications

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to the presence of both the hydrazinyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be represented as follows:

  • Molecular Formula : C₁₁H₁₂N₄S
  • CAS Number : [insert CAS number if available]

This compound features a benzothieno-pyrimidine core structure that is known for its diverse biological activities.

Antiproliferative Effects

Recent studies have demonstrated that 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibits potent antiproliferative activity against various cancer cell lines. For instance:

  • IC₅₀ Values : The compound showed IC₅₀ values below 40 nM in several assays, indicating strong inhibitory effects on cell proliferation. In particular, it demonstrated an IC₅₀ of 9.0 nM in the MDA-MB-435 cancer cell line .

The mechanism by which this compound exerts its antiproliferative effects involves microtubule depolymerization. It has been shown to inhibit the binding of [^3H]colchicine to tubulin by 89–99%, surpassing the activity of several lead compounds . This suggests that the compound acts as a microtubule-targeting agent (MTA), which is crucial for cancer therapy.

Comparison with Related Compounds

A comparative analysis with related compounds reveals that modifications to the core structure can significantly impact biological activity. For example:

CompoundIC₅₀ (nM)Mechanism
4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine9.0Microtubule depolymerization
Lead Compound A67Moderate MTA activity
Lead Compound B84Lower MTA activity

This table illustrates how structural variations influence the potency and mechanism of action.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate moderate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, though further investigations are necessary to establish its clinical relevance .

Study 1: Antiproliferative Evaluation

A study evaluated a series of hydrazinyl derivatives for their antiproliferative activity against three cancer cell lines (H460, HT-29, and MDA-MB-231). The results indicated that compounds with structural similarities to 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited IC₅₀ values in the nanomolar range (0.05 - 0.07 µM), highlighting their potential as effective anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the antiproliferative effects of this compound. The study confirmed that it induces apoptosis in cancer cells through microtubule disruption and subsequent activation of apoptotic pathways .

Q & A

Q. Basic

  • IR Spectroscopy : Identifies N–H stretches (3100–3300 cm⁻¹) and C=N/C=S vibrations (1600–1650 cm⁻¹).
  • NMR : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., hydrazinyl NH₂ protons at δ 4.5–5.5 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays) .

What strategies enhance solubility for in vitro biological assays without structural modification?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility while maintaining bioactivity.
  • pH adjustment : Hydrazinyl groups can be protonated in acidic buffers (pH 4–6), enhancing solubility.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) improves bioavailability .

How does the hydrazinyl group influence binding affinity in enzyme inhibition studies?

Advanced
Molecular docking studies on analogous compounds show the hydrazinyl group forms hydrogen bonds with catalytic residues (e.g., Asp/Glu in kinases). For example:

  • Binding energy improvements of ~2 kcal/mol compared to chloro precursors.
  • MD simulations reveal stable interactions over 50 ns trajectories, with RMSD < 2.0 Å .

What analytical methods validate the compound’s stability under physiological conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to pH 1–13, heat (40–60°C), and oxidative stress (H₂O₂). Monitor degradation via LC-MS.
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using UPLC-PDA.
  • Light Sensitivity : Store in amber vials and assess photodegradation under ICH Q1B guidelines .

How can regioselectivity challenges during functionalization be mitigated?

Q. Advanced

  • Directing Groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer electrophilic attacks to specific positions.
  • Metal Catalysis : Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands like PCy₃) enables selective C-2 or C-4 functionalization.
  • Computational Modeling : DFT calculations predict reactive sites by mapping Fukui indices .

What in vitro models are suitable for preliminary toxicity profiling?

Q. Basic

  • HepG2 Cells : Assess hepatotoxicity via MTT assays (IC₅₀ values).
  • hERG Inhibition : Patch-clamp electrophysiology or fluorescence-based assays (e.g., hERG-HEK293 cells) evaluate cardiac risk.
  • Cytotoxicity Screening : Use NIH/3T3 fibroblasts to gauge general cell viability .

How do structural modifications impact metabolic stability?

Q. Advanced

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • Metabolite Identification : High-resolution MS (HRMS) detects phase I/II metabolites. Methyl or fluorine substitutions at C-6 reduce CYP450-mediated oxidation .

What crystallographic techniques elucidate solid-state conformation?

Q. Advanced

  • Single-Crystal XRD : Resolve intramolecular interactions (e.g., C–H⋯π, hydrogen bonds) stabilizing the tetrahydro ring.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S⋯N interactions contribute 8–12% to crystal packing) .

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